N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Lipophilicity Drug-likeness Heterocycle SAR

CNS programs face TPSA thresholds excluding many screening candidates. This furan analog (CAS 954079-16-4) has TPSA 45.5 Ų (below 60-70 Ų CNS cutoff) and XLogP3 3.8. • 15.1 Ų lower TPSA vs. thiophene analog-enabling BBB penetration • Matched pair with thiophene analog for systematic O→S bioisostere SAR • Retains naphthalen-1-ylacetamide pharmacophore for BChE/sigma profiling Supplied >90% purity for sigma receptor panels and Ellman's assay comparison vs. parent BChE inhibitor.

Molecular Formula C23H26N2O2
Molecular Weight 362.473
CAS No. 954079-16-4
Cat. No. B2946679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
CAS954079-16-4
Molecular FormulaC23H26N2O2
Molecular Weight362.473
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CO4
InChIInChI=1S/C23H26N2O2/c26-23(15-20-7-3-6-19-5-1-2-9-22(19)20)24-16-18-10-12-25(13-11-18)17-21-8-4-14-27-21/h1-9,14,18H,10-13,15-17H2,(H,24,26)
InChIKeyPDLBHYGPWUAJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline for CAS 954079-16-4


N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 954079-16-4; PubChem CID 16896163) is a synthetic small molecule (C23H26N2O2; MW 362.5 g/mol) comprising a naphthalen-1-ylacetamide pharmacophore tethered via a methylene bridge to a piperidine ring that is N-substituted with a furan-2-ylmethyl group [1]. This compound belongs to the piperidine-based alkylacetamide class—a scaffold associated with sigma receptor (σR) ligand activity and butyrylcholinesterase (BChE) inhibition in structurally related analogs [2][3]. Its computed physicochemical profile includes an XLogP3 of 3.8, a topological polar surface area (TPSA) of 45.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds [1]. The compound is commercially available through screening-compound suppliers (e.g., Life Chemicals catalog number F5033-0857) and is primarily positioned as a research intermediate or screening library component [4].

Scaffold Piperidine-alkylacetamide with furan pharmacophore; supports sigma receptor or BChE SAR exploration
Profile Drug-like lipophilicity and polar surface area within CNS-favorable range; may suit CNS-focused library design
Source Screening compound from commercial supplier; suitable as a research intermediate or hit discovery analog

Structural Determinants of Identity for CAS 954079-16-4


Within the piperidine-based acetamide class, subtle structural variations produce quantifiable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly impact drug-likeness parameters and potential target engagement profiles. The target compound's furan-2-ylmethyl N-substituent on the piperidine ring is a critical differentiator: replacing this furan oxygen with sulfur (thiophene analog, CAS 954023-26-8) increases the computed XLogP3 by +0.6 log units (from 3.8 to 4.4) and expands the TPSA by +15.1 Ų (from 45.5 to 60.6 Ų) [1][2]. Removing the furan-methyl-piperidine cassette entirely—as in the simpler N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (CAS 65447-12-3)—eliminates six heavy atoms and abolishes the rotatable-bond architecture that governs conformational sampling, while changing the biological annotation from an uncharacterized scaffold to a validated BChE-selective inhibitor (IC50 = 5.12 µM) [3]. These differences are not cosmetic; they predict distinct ADME behavior and preclude casual interchangeability in screening campaigns or SAR programs [4].

  • Furan → Thiophene Heteroatom Substitution
    Replacing furan oxygen with sulfur shifts computed lipophilicity and polar surface area, likely altering solubility and passive permeability predictions; physicochemical profile may not transfer.
  • Furan-Methyl-Piperidine Cassette Deletion
    Simpler piperidine-acetamide analogs carry validated BChE activity, while the target compound lacks biological annotation. Removing the furan pharmacophore changes scaffold complexity and target engagement context; direct substitution is unreliable without new data.

Differentiation Evidence vs. Closest Analogs for CAS 954079-16-4


Furan vs. Thiophene Lipophilicity Modulation

The target compound, bearing a furan-2-ylmethyl N-substituent on the piperidine ring, exhibits a computed XLogP3 of 3.8, which is 0.6 log units lower than that of its direct thiophene analog (CAS 954023-26-8; XLogP3 = 4.4) where the furan oxygen is replaced by sulfur [1][2]. This ΔlogP of −0.6 represents a meaningful reduction in lipophilicity that places the furan analog closer to the optimal drug-like lipophilicity range (logP 1–3) and predicts improved aqueous solubility and reduced off-target binding [3].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 −0.6
May support higher solubility and reduced off-target binding prediction
PubChem XLogP3; target 3.8 vs. thiophene analog 4.4
Lipophilicity Drug-likeness Heterocycle SAR

Furan vs. Thiophene TPSA and Membrane Permeability

The target compound's TPSA of 45.5 Ų is 15.1 Ų lower than that of the thiophene analog (TPSA = 60.6 Ų) [1][2]. Both values fall below the commonly cited 90 Ų threshold for oral absorption and the 60–70 Ų range associated with favorable CNS penetration; however, the 45.5 Ų value of the furan analog positions it more favorably within the lower TPSA range empirically associated with higher blood-brain barrier permeation rates [3].

Polar Surface Area Shift
Cross-study comparable
ΔTPSA −15.1 Ų
Predicts higher passive membrane permeability
Target 45.5 Ų vs. thiophene 60.6 Ų; may favor CNS penetration context
TPSA Membrane permeability Blood-brain barrier

Furan vs. Thiophene Molecular Weight Comparison

The molecular weight of the target compound (362.5 g/mol) is 16 g/mol lower than that of the thiophene analog (378.5 g/mol), attributable solely to the O→S atomic mass difference (16 Da) [1][2]. While both compounds share identical heavy atom count (27), hydrogen bond donor count (1), hydrogen bond acceptor count (3), and rotatable bond count (6), the 16 Da difference places the furan analog marginally closer to the ≤350 Da threshold often used in fragment-based and lead-like compound collections [3].

Molecular Weight Shift
Cross-study comparable
ΔMW −16 g/mol
Closer to lead-like mass efficiency range
Target 362.5 Da vs. thiophene 378.5 Da; O→S atomic mass difference
Molecular weight Lead-likeness Fragment-based screening

Scaffold Complexity: Furan-Piperidine vs. Simple BChE Inhibitors

The target compound incorporates a complete furan-CH2-piperidine-CH2-naphthalene-acetamide architecture (27 heavy atoms, 6 rotatable bonds), whereas the published selective BChE inhibitor N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (CAS 65447-12-3; 20 heavy atoms, 3 rotatable bonds) lacks the furan-2-ylmethyl substituent and uses a direct piperidine-acetamide linkage rather than a methylene-bridged architecture [1][2]. The published analog demonstrates BChE IC50 = 5.12 ± 0.02 µM with ~83-fold selectivity over AChE (IC50 = 426.14 ± 18.54 µM) and outperforms galantamine (IC50 = 7.96 ± 0.8 µM) [2]. No BChE or sigma receptor activity data are publicly available for the target compound.

Scaffold Diversification
Class-level
+7 heavy atoms, +3 rotatable bonds, furan cassette vs. simple BChE inhibitor
No public bioactivity data; SAR exploration context
Comparator BChE IC50 5.12 µM reported; furan impact on target engagement to be determined
Scaffold complexity Butyrylcholinesterase SAR diversification

Application Scenarios for CAS 954079-16-4


CNS Library Design for BBB Penetration

For neuroscience drug discovery programs constructing CNS-oriented screening libraries, the target compound's TPSA of 45.5 Ų falls well below the 60–70 Ų empirical threshold associated with favorable brain penetration, while its XLogP3 of 3.8 maintains drug-like lipophilicity [1]. Compared to the thiophene analog (TPSA = 60.6 Ų; XLogP3 = 4.4), the furan analog offers a 15.1 Ų reduction in polar surface area—a difference that could determine whether a compound falls above or below critical CNS permeability cutoffs in parallel artificial membrane permeability assays (PAMPA-BBB) [1][2]. Procurement of the furan analog is therefore indicated when CNS exposure is a project requirement and the thiophene variant would risk exclusion based on TPSA filters [3].

BChE Inhibitor Scaffold-Hopping: Furan Pharmacophore Selectivity

The published N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (CAS 65447-12-3) demonstrates 83-fold BChE-over-AChE selectivity (BChE IC50 = 5.12 µM) with potency surpassing galantamine (IC50 = 7.96 µM) [1]. The target compound (CAS 954079-16-4) retains the naphthalen-1-ylacetamide recognition element while replacing the unsubstituted piperidine with a furan-2-ylmethyl-piperidine-methylene cassette. This structural expansion introduces a heterocyclic pharmacophore that could engage additional hydrophobic or π-stacking interactions within the BChE active-site gorge (e.g., with Trp231 and Phe329 residues identified in molecular docking of the parent compound) [1]. Researchers pursuing enhanced BChE selectivity beyond the 83-fold baseline should procure this compound for head-to-head Ellman's assay comparison against the published parent analog [1].

Sigma Receptor Profiling with Piperidine-Alkylacetamide

Piperidine-based alkylacetamide derivatives have been validated as mixed σ1/σ2 receptor ligands with antiproliferative activity in cancer cell models [1]. The target compound's structural features—a piperidine ring N-substituted with a furan-2-ylmethyl group, linked via methylene to a naphthalen-1-ylacetamide—align with the pharmacophoric requirements for sigma receptor engagement identified in the Zampieri et al. (2018) series, where alkylacetamide chain length and aromatic substituent identity governed σ1/σ2 affinity and selectivity [1]. Compared to the thiophene analog (XLogP3 = 4.4), the target compound's lower lipophilicity (XLogP3 = 3.8) may reduce non-specific membrane partitioning in radioligand binding assays, yielding cleaner IC50 determinations [2]. This compound is a rational choice for sigma receptor profiling panels where the thiophene variant's higher logP risks assay interference.

Matched Molecular Pair: Furan vs. Thiophene Bioisostere Comparator

The target compound (CAS 954079-16-4) and its thiophene analog (CAS 954023-26-8) form a near-perfect matched molecular pair (MMP), differing only by the furan oxygen (O, 16 Da) versus thiophene sulfur (S, 32 Da) heteroatom [1][2]. This MMP enables clean deconvolution of the physicochemical consequences of O→S substitution: ΔXLogP3 = +0.6, ΔTPSA = +15.1 Ų, and ΔMW = +16 g/mol—all attributable to a single atomic change [3]. For medicinal chemistry teams conducting systematic heterocycle bioisostere evaluation, procuring both compounds as a matched pair provides a controlled experimental system for quantifying how furan-versus-thiophene substitution affects solubility, metabolic stability, CYP inhibition, and target binding in parallel assays, with all other structural variables held constant [3].

Application
Selection Property
Validation Focus
CNS drug-like library design
CNS-favorable TPSA range
Brain permeability evaluation
BChE inhibitor SAR exploration
Furan pharmacophore for selectivity
Cholinesterase selectivity assessment
Sigma receptor profiling
Optimized lipophilicity profile
Receptor binding assay
Matched molecular pair study
Furan-thiophene bioisostere pair
Property and stability profiling
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